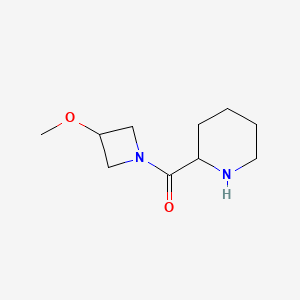

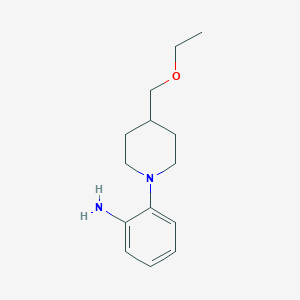

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline

説明

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Pharmacological Synthesis

Piperidine derivatives, including “2-(4-(Ethoxymethyl)piperidin-1-yl)aniline”, are crucial in the synthesis of pharmaceuticals. They are present in more than twenty classes of drugs, playing a significant role in the pharmaceutical industry. The compound’s structure is beneficial for creating drugs due to its piperidine moiety, which is a common element in FDA-approved medications .

Anticancer Agents

Research indicates that piperidine derivatives can be utilized as anticancer agents. The ethoxymethyl group in the compound may contribute to the synthesis of novel anticancer drugs, potentially offering new therapeutic options for treatment .

Antimicrobial Applications

The antimicrobial properties of piperidine derivatives make “2-(4-(Ethoxymethyl)piperidin-1-yl)aniline” a candidate for developing new antimicrobial agents. This could lead to the creation of new antibiotics or antiseptics .

Analgesic Development

Piperidine derivatives are known for their analgesic properties. This compound could be used in the development of new pain-relief medications, particularly those targeting neuropathic pain where piperidine structures have shown efficacy .

Anti-Inflammatory Drugs

The anti-inflammatory potential of piperidine derivatives suggests that “2-(4-(Ethoxymethyl)piperidin-1-yl)aniline” could be used in the synthesis of drugs to treat inflammatory conditions such as arthritis or asthma .

Antipsychotic Medications

Given the role of piperidine derivatives in antipsychotic drug development, this compound could contribute to the creation of new treatments for psychiatric disorders, potentially offering alternatives to current antipsychotic medications .

Antiviral Research

The structure of “2-(4-(Ethoxymethyl)piperidin-1-yl)aniline” might be explored for its antiviral applications, particularly in the design of drugs targeting novel or resistant viral strains .

Neurodegenerative Disease Treatment

Piperidine derivatives have been associated with anti-Alzheimer’s activity. Research into “2-(4-(Ethoxymethyl)piperidin-1-yl)aniline” could lead to new approaches in treating neurodegenerative diseases, including Alzheimer’s and Parkinson’s disease .

Safety and Hazards

The safety information for 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

特性

IUPAC Name |

2-[4-(ethoxymethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-6-4-3-5-13(14)15/h3-6,12H,2,7-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTDEJVOJMCUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline | |

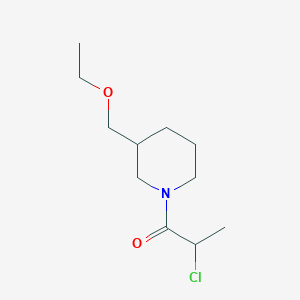

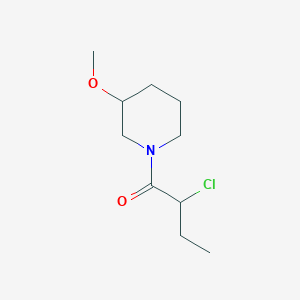

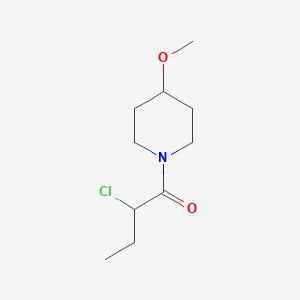

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

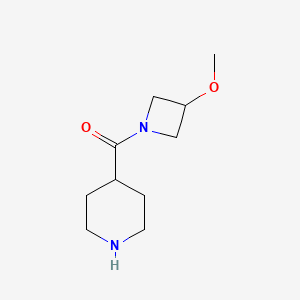

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)

![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476770.png)

![6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476771.png)

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)